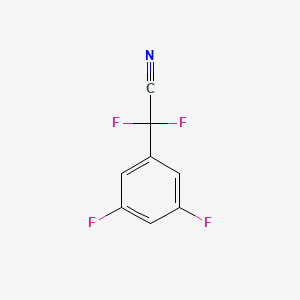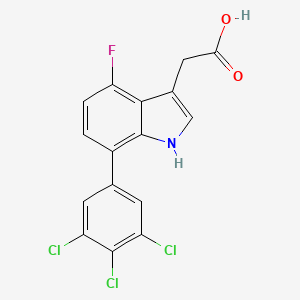
4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
The synthesis of 4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroindole and 3,4,5-trichlorophenylacetic acid.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: One common synthetic route involves the Fischer indole synthesis, where the starting materials undergo a series of reactions to form the indole core structure.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents.
Applications De Recherche Scientifique
4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
5-Fluoroindole derivatives: Compounds with fluorine substitution at different positions on the indole ring, exhibiting varying biological activities.
Trichlorophenylacetic acid derivatives: Compounds with trichlorophenyl substitution, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of fluorine and trichlorophenyl substitutions, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H9Cl3FNO2 |
|---|---|
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
2-[4-fluoro-7-(3,4,5-trichlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H9Cl3FNO2/c17-10-3-7(4-11(18)15(10)19)9-1-2-12(20)14-8(5-13(22)23)6-21-16(9)14/h1-4,6,21H,5H2,(H,22,23) |
Clé InChI |
FHIQECBDUQZSGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=CNC2=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


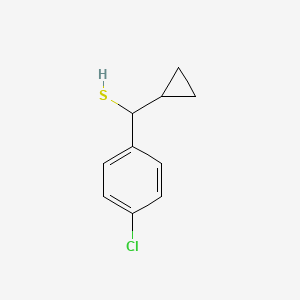
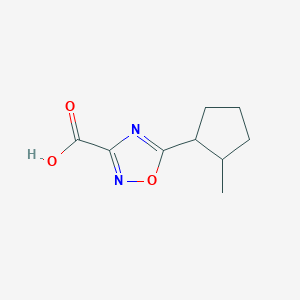

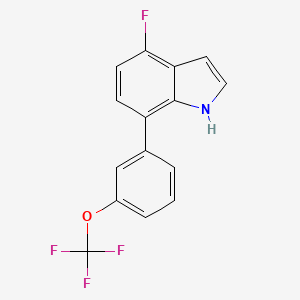
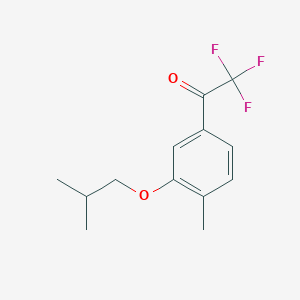
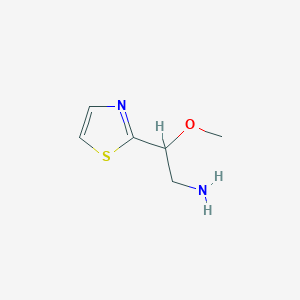
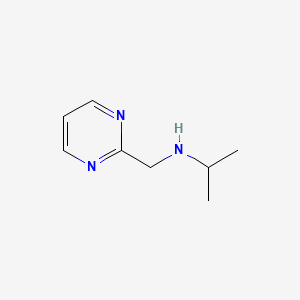
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate](/img/structure/B15242132.png)
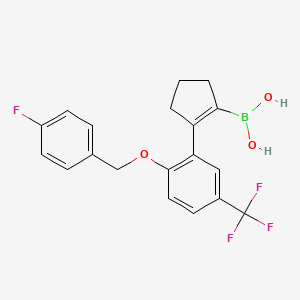
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane](/img/structure/B15242139.png)
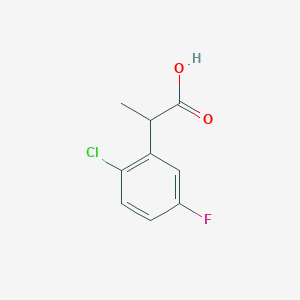
![4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)
